N-methyl-1-(oxan-4-yl)piperidin-4-amine

Description

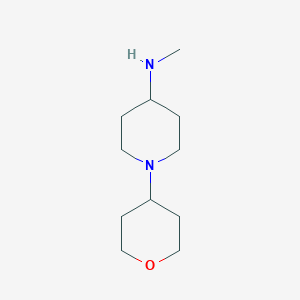

N-methyl-1-(oxan-4-yl)piperidin-4-amine is a piperidine derivative with a molecular weight of 198.31 g/mol (exact value: 198.31) . Its structure features a piperidine core substituted with a methyl group at the nitrogen atom and an oxan-4-yl (tetrahydropyran-4-yl) group at the 1-position. The oxan-4-yl moiety introduces a six-membered oxygen-containing ring, enhancing both hydrophilicity and conformational flexibility compared to simpler alkyl substituents.

Properties

IUPAC Name |

N-methyl-1-(oxan-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12-10-2-6-13(7-3-10)11-4-8-14-9-5-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVNOHYPJPWWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(oxan-4-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxane derivatives under controlled conditions. One common method involves the alkylation of piperidine with oxane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(oxan-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-methyl-1-(oxan-4-yl)piperidin-4-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Chemical Properties and Structure

N-methyl-1-(oxan-4-yl)piperidin-4-amine has the molecular formula and a molecular weight of approximately 198.31 g/mol. The compound features a piperidine ring fused with an oxane moiety, which contributes to its unique chemical reactivity and biological properties.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various synthetic pathways to create derivatives that possess distinct chemical functionalities .

Biology

- Biological Assays : this compound is investigated for its bioactive properties in biological assays. Research indicates its potential role in modulating enzyme activities and influencing metabolic pathways .

- Protein Interaction Studies : The compound has been employed in studies aimed at understanding enzyme interactions and protein binding, which are crucial for elucidating biological mechanisms .

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound, particularly as a precursor in drug development. Its unique structure may confer advantages in targeting specific biological pathways .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models, suggesting its potential utility in cancer therapy .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, highlighting its industrial relevance .

Case Studies and Research Findings

Several studies have documented the biological activity of N-methyl-1-(oxan-4-yl)piperidin-4-amino derivatives:

In Vivo Studies

A study demonstrated that derivatives significantly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses, indicating promising avenues for cancer therapy development.

Mechanistic Studies

Research focusing on the interaction between this compound and specific protein targets revealed insights into its mechanism of action, particularly concerning enzyme inhibition and receptor modulation.

Pharmacokinetics

Investigations into pharmacokinetic properties suggest that structural modifications can influence bioavailability and metabolic stability, which are crucial for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-methyl-1-(oxan-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-methyl-1-(oxan-4-yl)piperidin-4-amine and related piperidin-4-amine derivatives:

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

RB-005

- Biological Relevance : Selective SphK1 inhibition due to the long alkyl chain’s interaction with lipid-rich enzyme environments .

- Comparison : Unlike the oxan-4-yl group, the octylphenethyl chain in RB-005 prioritizes lipophilicity over solubility, making it more suitable for lipid-mediated targets.

Navacaprantum

- Key Difference: Incorporates a quinoline core and oxan-4-yl group, increasing structural complexity and molecular weight.

- Biological Relevance : Targets κ-opioid receptors, suggesting the oxan-4-yl group may aid in CNS penetration or receptor binding .

- Comparison: The shared oxan-4-yl group highlights its utility in CNS-active compounds, but Navacaprantum’s quinoline moiety adds target specificity.

1-(Oxetan-3-yl)piperidin-4-amine oxalate

- Key Difference : Oxetane (3-membered ring) vs. oxane (6-membered ring).

- Biological Relevance: Oxetanes are known to improve metabolic stability and reduce cytochrome P450 interactions .

- Comparison : The oxan-4-yl group in the target compound offers lower ring strain and greater flexibility compared to oxetane.

N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine

- Key Difference : Pyrimidine ring introduces aromaticity and hydrogen-bonding sites.

- Biological Relevance : Likely used in kinase inhibitors or antiviral agents due to pyrimidine’s role in nucleobase mimicry .

Biological Activity

N-methyl-1-(oxan-4-yl)piperidin-4-amine, also known as BTRX-335140, has garnered attention in the scientific community due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring and an oxane moiety. The chemical formula is , with a molecular weight of approximately 453.56 g/mol . This compound is currently under investigation for various biological applications, including its role as a potential therapeutic agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within the body. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Key pathways include:

- Receptor Interaction : The compound has been shown to interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to external stimuli .

- Modulation of Neurotransmitter Release : Binding to receptors involved in neurotransmitter release can influence neuronal activity and has implications for mood regulation and cognitive function .

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes linked to inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Biological Activity

Research into the biological activity of this compound has revealed several promising findings:

1. Antidepressant Potential

This compound is currently being investigated in clinical trials for its efficacy in treating major depressive disorder (Clinical Trial NCT04221230). Preliminary results suggest that it may offer advantages over traditional antidepressants, potentially due to its unique mechanism of action .

2. Neuroprotective Effects

Studies have indicated that compounds similar to this compound exhibit neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease. These effects are likely mediated through the modulation of cholinergic signaling pathways .

3. Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes. This suggests potential applications in treating autoimmune diseases and other inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-N-(oxan-4-yl)piperidin-4-amines | Piperidine ring | Different reactivity patterns |

| 1-Methyl-N-[oxan-4-yl)methyl]piperidin | Methylated piperidine derivative | Enhanced lipophilicity |

| 1-Methyl-N-(oxan-4-yl)pyrrolidin | Pyrrolidine ring structure | Distinct steric effects |

This table highlights how variations in structure impact the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cognitive Function : A study demonstrated that related compounds improved cognitive function in animal models, suggesting that N-methyl derivatives may enhance memory and learning capabilities .

- Inflammation Model : In vitro studies showed that N-methyl derivatives inhibited pro-inflammatory cytokines, supporting their potential use in treating conditions characterized by excessive inflammation.

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of BTRX-335140 in human subjects suffering from depression, with initial findings indicating a favorable safety profile compared to existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.